molecular formula C17H20N4O3 B2937173 6-[4-[2-(3-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione CAS No. 2380044-45-9

6-[4-[2-(3-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione

Cat. No.: B2937173
CAS No.: 2380044-45-9
M. Wt: 328.372
InChI Key: IMGZEZMPIZHADN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-[2-(3-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and as a potential anticancer agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-[2-(3-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the acylation of piperazine with 3-methylphenylacetyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.

  • Cyclization to Form the Pyrimidine Ring: : The acylated piperazine is then reacted with a suitable pyrimidine precursor, such as 2,4-dioxo-1,2,3,4-tetrahydropyrimidine, under reflux conditions in a polar solvent like ethanol. This step involves a cyclization reaction that forms the final pyrimidine ring structure.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions, which enhances the efficiency and scalability of the synthesis.

    Purification Techniques: Employing advanced purification methods such as recrystallization and chromatography to ensure the final product meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the carbonyl groups in the pyrimidine ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms. Reagents like alkyl halides are commonly used for such modifications.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 6-[4-[2-(3-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione has shown promise in modulating neurotransmitter systems, making it a candidate for the treatment of neurological disorders such as depression and anxiety.

Medicine

In medicine, this compound is being investigated for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways.

Industry

Industrially, the compound is used in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a valuable lead compound in drug discovery.

Mechanism of Action

The mechanism of action of 6-[4-[2-(3-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets such as enzymes and receptors. It is known to inhibit acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain, which is beneficial in treating neurological disorders. Additionally, it can bind to DNA and interfere with the replication process, contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    6-Acetyl-7-hydroxy-4-methylcoumarin: Another compound with a piperazine moiety, known for its activity on serotonin receptors.

    N-Substituted Pyridazinones: These compounds share a similar pyrimidine ring structure and have been studied for their enzyme inhibitory activities.

Uniqueness

What sets 6-[4-[2-(3-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione apart is its dual activity on both neurological targets and cancer cells. This dual functionality makes it a unique and valuable compound in the field of medicinal chemistry.

Properties

IUPAC Name

6-[4-[2-(3-methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-12-3-2-4-13(9-12)10-16(23)21-7-5-20(6-8-21)14-11-15(22)19-17(24)18-14/h2-4,9,11H,5-8,10H2,1H3,(H2,18,19,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGZEZMPIZHADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.